molecular formula C19H17N7O2 B6065974 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide

Cat. No.: B6065974
M. Wt: 375.4 g/mol
InChI Key: IROJLWMUNJISLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide is a complex organic compound that features a pyrimidine ring, a benzimidazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the benzimidazole and pyridine moieties through condensation reactions and nucleophilic substitutions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine, benzimidazole, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide: shares structural similarities with other pyrimidine and benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c20-19-24-13(9-17(28)25-19)8-16(27)22-10-12-4-3-7-21-18(12)26-11-23-14-5-1-2-6-15(14)26/h1-7,9,11H,8,10H2,(H,22,27)(H3,20,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROJLWMUNJISLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CNC(=O)CC4=CC(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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